Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester
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Overview
Description
Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its mutagenic properties and presence in cooked foods.
3-Bromoimidazo[1,2-a]pyridine: Used in organic synthesis and as a precursor for other heterocyclic compounds.
Uniqueness: Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its potential as a versatile intermediate in synthetic chemistry and its biological activity profile .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9-7(6-11)13-5-3-2-4-8(13)12-9/h2-5H,6,11H2,1H3 |
InChI Key |
XMYKLQMKMZUVGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
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